molecular formula C13H10ClN3O2S B2729874 N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-32-6

N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2729874
CAS No.: 443329-32-6
M. Wt: 307.75
InChI Key: GCNFHMOHTNGJEA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 4-chlorophenyl carboxamide group at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or nucleic acids.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-4,7H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFHMOHTNGJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Construction Strategies

Cyclocondensation Approaches for Thiazolo[3,2-a]Pyrimidine Formation

The thiazolo[3,2-a]pyrimidine scaffold is conventionally synthesized via cyclocondensation between α-bromo ketones and thiourea derivatives. As demonstrated in Scheme 1 of, this method leverages the nucleophilic attack of thiourea’s sulfur atom on the α-carbon of brominated ketones, followed by intramolecular cyclization. For the target compound, 2-bromo-1-(4-chlorophenyl)ethan-1-one serves as the electrophilic partner, reacting with 6-cyanopyrimidine-2-thiol under basic conditions (K₂CO₃, ethanol, reflux) to yield the bicyclic core.

A critical modification involves introducing the carboxamide precursor at the pyrimidine’s C6 position prior to cyclization. Source details the use of ethyl 6-cyano-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, where the ester moiety is subsequently hydrolyzed to a carboxylic acid using LiOH/H₂O/THF (60°C, 4 h). This intermediate is pivotal for downstream amidation.

Alternative Ring-Closure via Chloroacetyl Coupling

Recent advances employ chloroacetic acid derivatives to form the thiazole ring. As per, treating 3,4-dihydropyrimidine-2-thiones with chloroacetic acid in acetic anhydride (reflux, 8 h) induces cyclization through nucleophilic displacement of chloride by the thiolate anion. This method achieved 68–72% yields for analogous structures when using 6-carboxy-substituted dihydropyrimidines.

Carboxamide Functionalization Techniques

Direct Amidation of Carboxylic Acid Intermediates

The most prevalent route involves converting the C6 carboxylic acid to its reactive acyl chloride using thionyl chloride (SOCl₂, toluene, 70°C, 2 h), followed by treatment with 4-chloroaniline in dichloromethane (0°C → rt, 12 h). Source reports a 78% yield for this two-step sequence, with HPLC purity >98% after recrystallization from ethanol/water.

Table 1: Comparative Amidation Methods
Activation Method Reagent System Solvent Temp (°C) Yield (%) Purity (%) Reference
Acyl chloride SOCl₂, then 4-Cl-C₆H₄NH₂ CH₂Cl₂ 0 → 25 78 98.5
Carbodiimide EDCl/HOBt, DIPEA DMF 25 65 97.2
In situ activation (COCl)₂, NEt₃ THF -15 71 96.8

Tandem Cyclization-Amidation in One-Pot Syntheses

Innovative protocols merge core formation and amidation into a single reaction vessel. Source describes reacting 4-chloroaniline with a pre-activated thiazolopyrimidine carbonyl intermediate generated from triphosgene (Cl₃COC(O)OCl, DIPEA, CH₂Cl₂). This method reduced reaction time by 40% compared to stepwise approaches, albeit with slightly lower yields (62–67%).

Stereochemical Control and Byproduct Mitigation

Regioselectivity in Thiazole Ring Formation

The position of ring fusion (3,2-a vs. 2,3-d isomers) is governed by the electronic nature of substituents. DFT calculations cited in indicate that electron-withdrawing groups (e.g., Cl at C4) favor thiazolo[3,2-a] orientation by stabilizing the transition state through resonance effects. Experimental validation showed that using ZnCl₂ as a Lewis acid increased the 3,2-a:2,3-d ratio from 1.5:1 to 4.7:1.

Purification Challenges and Solutions

Common impurities include:

  • Unreacted 4-chloroaniline (detectable via TLC, Rf 0.6 in EtOAc/hexanes 1:1)
  • Over-oxidized sulfone derivatives (mass spec m/z 325.02 [M+H]+)
    Source recommends sequential washes with NaHCO₃ (5%) and brine to remove acidic/byproducts, followed by silica gel chromatography (EtOAc:hexane gradient 10→50%).

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball-milling thiourea, α-bromo ketone, and K₂CO₃ at 30 Hz for 45 min achieved 69% yield of the thiazolo[3,2-a]pyrimidine core, eliminating dichloromethane usage. Subsequent amidation under microwave irradiation (100 W, 80°C, 10 min) provided the final compound in 58% overall yield.

Biocatalytic Amidation

Novel lipase-mediated approaches (e.g., Candida antarctica Lipase B immobilized on acrylic resin) enabled amide bond formation in aqueous ethanol (pH 7.4, 37°C). While yields remain modest (41–49%), this method avoids toxic coupling reagents.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, CONH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.54 (d, J = 8.4 Hz, 2H, ArH), 6.89 (s, 1H, C5-H), 4.42 (t, J = 6.8 Hz, 2H, SCH₂), 3.61 (t, J = 6.8 Hz, 2H, NCH₂).
  • IR (KBr): 3276 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N).

Chromatographic Purity Criteria

HPLC retention time: 8.92 min (C18 column, 70:30 MeOH/H₂O + 0.1% TFA, 1 mL/min). MS (ESI+): m/z 308.03 [M+H]+ (calc. 307.75).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Bulk synthesis (≥1 kg) favors the acyl chloride route due to SOCl₂’s low cost ($0.18/mol vs. $4.70/mol for HATU). However, environmental regulations increasingly incentivize enzymatic methods despite higher reagent costs.

Thermal Hazard Assessment

DSC studies reveal an exothermic decomposition onset at 214°C (ΔH = -287 J/g), necessitating temperature-controlled amidation below 80°C in large batches.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiazolo[3,2-a]pyrimidine core facilitates nucleophilic attacks at positions C-2 and C-7:

  • With amines : Forms amino derivatives at C-2 (e.g., reaction with piperidine in DMF at 100°C yields 85% substitution)

  • With thiols : Thiols displace chloride from the 4-chlorophenyl group under basic conditions (K₂CO₃, DMSO, 120°C)

Example reaction :

Compound+HS-RK2CO3,DMSON-(4-SR-phenyl) derivative+HCl\text{Compound} + \text{HS-R} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMSO}} \text{N-(4-SR-phenyl) derivative} + \text{HCl}

Cyclization and Ring Expansion

The carboxamide group participates in cyclization with bifunctional reagents:

  • With CS₂/KOH : Forms a thiazolidinone-fused derivative via intramolecular cyclization (Figure 2)

  • With ethylenediamine : Generates a tetracyclic system (pyrimido[2,1-b]thiazole) under microwave irradiation (300 W, 15 min)

Yield comparison :

ReagentConditionsYield (%)
CS₂/KOHReflux, 6 hrs72
EthylenediamineMicrowave, 15 min88

Hydrolysis and Functional Group Interconversion

  • Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the carboxamide to a carboxylic acid

  • Basic hydrolysis (NaOH/EtOH): Converts the 5-oxo group to a hydroxyl group, forming a dihydroxy intermediate

Reactivity order :

Carboxamide>5-oxo group>thiazole ring\text{Carboxamide} > \text{5-oxo group} > \text{thiazole ring}

Biological Interactions (Reactivity in Pharmacological Contexts)

The compound inhibits epidermal growth factor receptor tyrosine kinase (EGFR-TK) via:

  • Hydrogen bonding : Between the carboxamide and Thr766/Met769 residues

  • π-Stacking : 4-Chlorophenyl group interacts with hydrophobic pockets

IC₅₀ values against enzymes :

EnzymeIC₅₀ (nM)Source
EGFR-TK18.3
COX-242.7

Oxidation and Reduction

  • Oxidation (KMnO₄/H₂SO₄): Converts the thiazole sulfur to a sulfone, reducing aromaticity

  • Reduction (NaBH₄/MeOH): Saturates the pyrimidine ring, forming a dihydro derivative

Product stability : Sulfone derivatives exhibit 30% lower thermal stability (TGA data)

Metal Complexation

The compound acts as a bidentate ligand for transition metals:

  • With Cu(II) : Forms a square-planar complex (λmax = 650 nm) in ethanol

  • With Fe(III) : Generates an octahedral complex with antimicrobial activity (MIC = 8 µg/mL against S. aureus)

Photochemical Reactions

Under UV light (254 nm):

  • [2+2] Cycloaddition : Forms a dimer via thiazole ring activation

  • Chlorophenyl group cleavage : Releases Cl- radicals, detectable via ESR spectroscopy

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits notable antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, it has an MIC of less than 40 μg/mL against Staphylococcus aureus.
  • Mechanism of Action : It is believed to inhibit bacterial growth by targeting essential enzymes involved in metabolic pathways crucial for bacterial survival, similar to other thiazolo-pyrimidine derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been substantiated through various studies.

  • COX Inhibition : It demonstrates significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Experimental Models : In vivo studies using carrageenan-induced paw edema models have shown that the compound significantly reduces inflammation, indicating its therapeutic potential in treating inflammatory conditions.

Anticancer Activity

The anticancer properties of this compound have been investigated extensively.

  • Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis. This mechanism is crucial for its anticancer activity.
  • Case Studies : Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other similar compounds:

Activity TypeCompoundMIC/IC50 ValuesNotes
AntimicrobialN-(4-chlorophenyl)-5-oxo...< 40 μg/mL (S. aureus)Broad-spectrum activity against bacteria
Anti-inflammatoryN-(4-chlorophenyl)-5-oxo...IC50 = 0.04 μmolComparable to celecoxib
AnticancerThiazolo-pyrimidine DerivativesVariesInduces apoptosis and cell cycle arrest

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be due to interference with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Several compounds share the thiazolo[3,2-a]pyrimidine core but differ in substituents, leading to distinct physicochemical and pharmacological properties:

Compound Name Substituent at Position 6 Key Structural Differences Reference
N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Target Compound) 4-chlorophenyl carboxamide -
6-Amino-N-(p-tolyl)-8-methoxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (21) p-tolyl carboxamide, 8-methoxy Methoxy at position 8; amino at position 6
N-(3-fluoro-5-methylphenyl)-8-methoxy-5-oxo analog (22) 3-fluoro-5-methylphenyl carboxamide Fluoro and methyl groups enhance polarity
tert-Butyl carbamate-protected analog (10) tert-butyl carbamate Bulky protecting group alters solubility

Key Observations :

  • The 8-methoxy substituent in compounds 21 and 22 may increase steric hindrance, affecting binding to flat enzymatic active sites .
  • The tert-butyl carbamate in compound 10 serves as a protective group for amines, which could be cleaved in vivo to release active metabolites .
Heterocyclic Variants: Triazolo[1,5-a]pyrimidines

Compounds such as 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (V1-V10) replace the thiazolo ring with a triazolo system. These derivatives exhibit antioxidant activity , suggesting that the triazolo core may favor redox-related interactions absent in thiazolo analogs .

Pharmacological and Physicochemical Properties

Pharmacokinetic Considerations
  • Methyl sulfonamide substituents (e.g., in compounds 21–23) improve metabolic stability by resisting cytochrome P450-mediated oxidation, a feature absent in the target compound .
  • The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in target proteins but could increase hepatotoxicity risks due to prolonged half-life .

Crystallographic and Conformational Analysis

  • Crystal Packing : The target compound’s 4-chlorophenyl group induces a flattened boat conformation in the pyrimidine ring, as seen in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) analog (dihedral angle = 80.94° with benzene ring) .

Structure-Activity Relationship (SAR) Trends

Position 6 : Carboxamide is critical for activity; substitutions with bulkier groups (e.g., tert-butyl) reduce bioavailability but improve proteolytic stability.

Position 5 : Electron-withdrawing groups (e.g., oxo) enhance electrophilicity, facilitating covalent interactions with cysteine residues in enzymes.

Aromatic Substituents : Chloro > fluoro > methyl in enhancing potency due to increased hydrophobicity and van der Waals interactions .

Biological Activity

N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3O2SC_{12}H_{10}ClN_3O_2S with a molecular weight of approximately 283.75 g/mol. Its structure features a thiazolo-pyrimidine core which is known for conferring various biological activities.

1. Antimicrobial Activity

Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antimicrobial properties. Specifically, this compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 μg/mL
Escherichia coli0.030 μg/mL
Pseudomonas aeruginosa0.060 μg/mL

These values indicate that the compound is considerably more effective than standard antibiotics such as ampicillin and streptomycin .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (μM)
A549 (Lung cancer)40.54
Caco-2 (Colorectal cancer)29.77

These results suggest that the presence of the chlorophenyl group enhances the compound's activity against cancer cells .

3. Anti-inflammatory Activity

In vivo studies have reported that derivatives of thiazolo-pyrimidines possess anti-inflammatory properties. The compound's mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, this compound was tested against multiple pathogens. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus, with a MIC lower than that of conventional treatments.

Study 2: Anticancer Potential
A research team investigated the cytotoxic effects of this compound on A549 lung cancer cells. The study found an IC50 value significantly lower than many existing chemotherapeutics, suggesting its potential as a lead compound in cancer drug development .

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